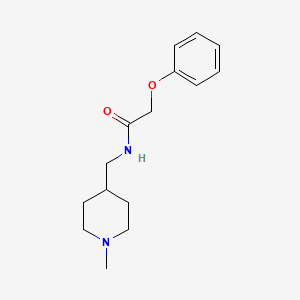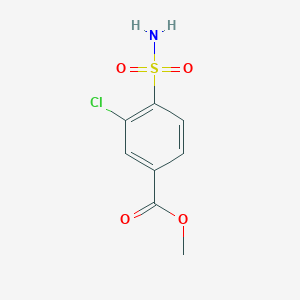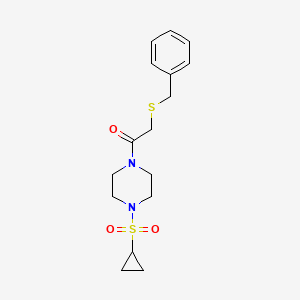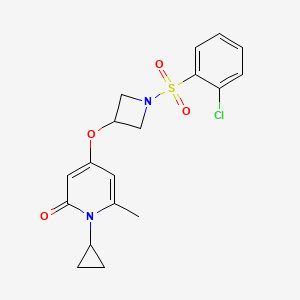
4-((3-fluoro-4-methoxybenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-((3-fluoro-4-methoxybenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide" is a structurally complex molecule that may be related to the class of compounds known as piperidines, which are often studied for their interactions with various neurotransmitter transporters and receptors. Piperidine derivatives have been explored for their potential as ligands for dopamine receptors, which are implicated in numerous neurological processes and disorders .
Synthesis Analysis
The synthesis of piperidine analogs typically involves the formation of the piperidine ring followed by the introduction of various substituents that confer the desired biological activity. For instance, compounds with substitutions on the benzyl side chain have been synthesized to explore their affinity and selectivity for neurotransmitter transporters . Similarly, modifications to the amide bond and alkyl chain length in related compounds have been shown to affect receptor affinity . Although the exact synthesis of the compound is not detailed in the provided papers, these studies suggest that careful manipulation of the molecular structure can significantly influence the binding properties of piperidine derivatives.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is critical in determining their affinity and selectivity for dopamine receptors. For example, the presence of a carbonyl group in the amide linker has been found to be pivotal for binding selectivity at dopamine D3 receptors (D3Rs), as demonstrated by the reduced affinity of amine-linked analogs . The second extracellular loop of the D3R also plays an important role in binding selectivity . These findings underscore the importance of specific structural features in the design of selective ligands for neurotransmitter receptors.
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives is influenced by the functional groups attached to the piperidine core. The presence of electron-donating or electron-withdrawing groups can affect the molecule's interaction with biological targets. For instance, the substitution of the benzyl side chain with various groups has been shown to modulate the compound's affinity for different neurotransmitter transporters . The chemical reactivity of such compounds is essential for their potential therapeutic applications, such as in the treatment of cocaine addiction or other conditions related to neurotransmitter function .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, stability, and lipophilicity, are crucial for their biological activity and pharmacokinetic profile. These properties can influence the compound's ability to cross biological membranes, its distribution within the body, and its interaction with the target receptors or transporters. While the specific properties of "this compound" are not detailed in the provided papers, the studies suggest that modifications to the piperidine structure can lead to compounds with high affinity and selectivity for dopamine transporters, which may be beneficial for developing new pharmacotherapeutic agents .
科学的研究の応用
Chemical Synthesis and Drug Development
Compounds with complex structures, such as "4-((3-fluoro-4-methoxybenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide," often serve as key intermediates or final products in the synthesis of pharmaceutical drugs. The presence of multiple functional groups, such as amides, ethers, and piperidines, suggests potential bioactivity, making such compounds candidates for drug development. These functionalities are commonly found in molecules with pharmacological activity, including those acting on central nervous system (CNS) receptors, or as enzyme inhibitors. For example, the piperidine ring, a common motif in medicinal chemistry, is associated with binding to a variety of biological targets, indicating the compound could be explored for therapeutic applications (S. Saganuwan, 2017).
Advanced Materials and Sensors
Benzamido and methoxyphenyl groups are often involved in the design of advanced materials, including fluorescent dyes and sensors. The specific electronic properties of these groups, such as their ability to engage in π-π interactions and hydrogen bonding, can be harnessed for developing novel materials with specific optical, electronic, or sensing properties. Although the literature review did not reveal direct applications in this area for the compound, analogous structures have been utilized in the development of fluorescent chemosensors and materials with unique photophysical properties (P. Roy, 2021).
特性
IUPAC Name |
4-[[(3-fluoro-4-methoxybenzoyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4/c1-29-19-8-7-16(13-17(19)23)21(27)24-14-15-9-11-26(12-10-15)22(28)25-18-5-3-4-6-20(18)30-2/h3-8,13,15H,9-12,14H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLCESZPWSCHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Chloromethyl)phenoxy]acetamide](/img/structure/B2552183.png)
![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2552185.png)
![2-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2552187.png)

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2552189.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2552190.png)
![1'-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2552191.png)
![benzyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2552192.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(methylsulfanyl)phenyl]amino}acetamide](/img/structure/B2552194.png)

![2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2552200.png)